N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide

Histamine H3 Receptor GPCR Pharmacology CNS Ligand

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide is a uniquely characterized chemical probe. Its distinct polypharmacological fingerprint ensures high-affinity H3R binding (Kd=1.35nM) with reduced sigma-1 interference (Ki=141nM). The compound also offers a well-defined PDE10A inhibition profile (IC50=480nM) and is ideal for studying receptor crosstalk. Unlike similar benzylpiperidine benzamides, this tool minimizes off-target effects, ensuring precise, reproducible results. Sourced as a research-only, non-regulated fine chemical, it supports CNS permeability assays with moderate lipophilicity (LogP=3.45).

Molecular Formula C22H28N2O2
Molecular Weight 352.5 g/mol
Cat. No. B240236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide
Molecular FormulaC22H28N2O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-17(2)26-21-10-8-19(9-11-21)22(25)23-20-12-14-24(15-13-20)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3,(H,23,25)
InChIKeyDPPCDODLDMYPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Chemical Profile and Core Research Utility for Preclinical Procurement


N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide (CAS 363627-77-4) is a synthetic small molecule belonging to the N-benzylpiperidine benzamide class . It is characterized by a 1-benzylpiperidin-4-yl core linked to a 4-isopropoxybenzamide moiety [1]. This compound is primarily utilized as a pharmacological tool in preclinical research to investigate sigma-1 receptors, histamine H3/H4 receptors, and phosphodiesterases (PDE10A/PDE4B) [2][3][4]. Its physicochemical profile (LogP ~3.45, water solubility ~1.06 mg/L) confers moderate lipophilicity suitable for in vitro assay development and central nervous system (CNS) permeability studies .

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Why Structural Analog Substitution Compromises Pharmacological Fidelity in Receptor Binding Assays


Direct substitution of N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide with close structural analogs (e.g., 4-iodo or unsubstituted phenylacetamide derivatives) is scientifically unsound due to marked differences in target engagement profiles driven by the 4-isopropoxy moiety. The isopropoxy group imparts a unique electronic and steric signature that modulates affinity across a polypharmacological landscape [1]. For instance, while the 4-iodobenzamide analog (4-IBP) exhibits potent sigma-1 binding (Ki = 1.7 nM) , it lacks the notable histamine H3R affinity (Kd = 1.35 nM) observed for the target compound [2]. Conversely, the phenylacetamide analog shows high sigma-1 selectivity (Ki = 3.90 nM) [3] but does not replicate the target's balanced PDE10A inhibitory profile (IC50 = 480 nM) [4]. These divergent polypharmacology fingerprints—spanning sigma receptors, GPCRs, and PDEs—preclude the use of seemingly similar benzylpiperidine benzamides as interchangeable reagents without incurring significant off-target variance and experimental noise.

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Quantitative Evidence of Differential Target Engagement Versus Closest Analogs


Histamine H3 Receptor (H3R) Affinity: Superiority over Unsubstituted Benzamide Analog

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide exhibits high-affinity binding to the human histamine H3 receptor (H3R) with a Kd of 1.35 nM [1]. This represents a substantial improvement over the unsubstituted benzamide analog N-(1-benzylpiperidin-4-yl)benzamide, which lacks the 4-isopropoxy group and has not been reported to possess notable H3R affinity, instead acting primarily as a sigma receptor ligand . The introduction of the isopropoxy moiety at the para position of the benzamide is believed to enhance lipophilicity and optimize interactions within the H3R binding pocket .

Histamine H3 Receptor GPCR Pharmacology CNS Ligand

Sigma-1 Receptor Affinity: Comparative Potency Profile Relative to 4-Iodo and Phenylacetamide Analogs

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide demonstrates moderate affinity for the sigma-1 receptor with a Ki of 141.36 nM [1]. In contrast, the 4-iodobenzamide analog (4-IBP) is a high-affinity sigma-1 ligand (Ki = 1.7 nM) , while the phenylacetamide analog displays potent binding (Ki = 3.90 nM) [2]. The isopropoxy substitution yields significantly lower sigma-1 potency compared to the iodo or phenylacetamide moieties, indicating that this compound is not an optimal sigma-1 probe but rather offers a distinct polypharmacological profile with attenuated sigma-1 engagement [3].

Sigma-1 Receptor Neurological Disease Radioligand Binding

Phosphodiesterase 10A (PDE10A) Inhibition: Selectivity Profile Versus PDE4B Isoform

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide inhibits human phosphodiesterase 10A (PDE10A) with an IC50 of 480 nM [1]. In contrast, its inhibitory activity against the PDE4B1 isoform is substantially weaker, with an IC50 of 3,000 nM [2]. This approximately 6.25-fold selectivity for PDE10A over PDE4B1 suggests a defined window of target engagement that may be exploited in assays probing striatal signaling pathways where PDE10A is predominantly expressed [3]. The unsubstituted benzamide analog N-(1-benzylpiperidin-4-yl)benzamide lacks reported PDE10A inhibitory activity, further underscoring the role of the 4-isopropoxy group in conferring this enzymatic profile .

PDE10A Inhibitor Schizophrenia Research Enzyme Inhibition

Histamine H4 Receptor (H4R) Affinity: Divergent GPCR Engagement Versus Sigma-1-Selective Analogs

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide binds to the mouse histamine H4 receptor (H4R) with a Kd of 31 nM [1]. This GPCR engagement profile contrasts sharply with the high sigma-1 selectivity exhibited by analogs such as 4-IBP (sigma-1 Ki = 1.7 nM, no reported H4R affinity) and N-(1-benzylpiperidin-4-yl)phenylacetamide (sigma-1 Ki = 3.90 nM, no reported H4R affinity) [2]. The presence of the 4-isopropoxy group thus expands the target compound's polypharmacology to include H4R, a receptor implicated in inflammatory and immune responses, providing a unique tool for studying potential crosstalk between sigma and histaminergic systems [3].

Histamine H4 Receptor Immunopharmacology GPCR Ligand

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Balanced Dual Profile Absent in 4-Iodo Analog

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide exhibits dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values of 5.90 μM and 6.76 μM, respectively . In contrast, the 4-iodobenzamide analog (4-IBP) has not been reported to possess cholinesterase inhibitory activity, instead acting as a selective sigma-1 agonist . This balanced dual cholinesterase inhibition profile, while modest in absolute potency, distinguishes the target compound from 4-IBP and positions it as a scaffold for exploring non-selective cholinesterase modulation, a therapeutic strategy relevant to Alzheimer's disease research where both AChE and BuChE contribute to acetylcholine hydrolysis .

Cholinesterase Inhibitor Alzheimers Disease Enzyme Inhibition

Physicochemical Differentiation: LogP and Aqueous Solubility Profile Versus 4-Iodo Analog

N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide possesses an ACD/LogP value of 3.45 and an estimated water solubility of 1.056 mg/L at 25°C . In comparison, the 4-iodobenzamide analog (4-IBP) exhibits a higher LogP (approximately 4.0-4.5, inferred from the presence of the hydrophobic iodine substituent) and correspondingly lower aqueous solubility . The isopropoxy group confers moderate lipophilicity that balances CNS permeability potential with sufficient aqueous solubility for in vitro assay handling, whereas the 4-iodo analog's increased hydrophobicity may present formulation challenges and altered tissue distribution .

Lipophilicity CNS Drug Design Physicochemical Properties

N-(1-Benzyl-4-piperidinyl)-4-isopropoxybenzamide: Optimal Preclinical and Procurement Application Scenarios Based on Quantitative Evidence


Histamine H3 Receptor (H3R) CNS Target Engagement Studies

Researchers investigating H3R-mediated neurotransmission, cognition, or sleep-wake regulation should prioritize this compound as a high-affinity H3R ligand (Kd = 1.35 nM) [1]. Its selectivity over sigma-1 receptors (Ki = 141.36 nM) [2] reduces confounding sigma-1-driven effects compared to analogs like 4-IBP, which is a potent sigma-1 agonist. This makes the compound an ideal chemical probe for dissecting H3R pharmacology in neuronal cultures or rodent behavioral models where sigma-1 modulation could otherwise obscure H3R-specific outcomes. Procurement of this compound ensures a fit-for-purpose reagent with validated H3R engagement, minimizing the risk of misinterpretation due to off-target activity inherent in structurally related sigma-1 ligands.

PDE10A Inhibitor Screening and Striatal Signaling Pathway Dissection

For drug discovery programs targeting phosphodiesterase 10A (PDE10A) in schizophrenia or Huntington's disease, this compound offers a defined inhibitory profile (IC50 = 480 nM) with ~6.25-fold selectivity over PDE4B1 (IC50 = 3,000 nM) [1]. This selectivity window enables researchers to benchmark novel PDE10A inhibitors against a reference compound with well-characterized isoform selectivity, avoiding the broad-spectrum PDE inhibition seen with non-selective tool compounds. The compound's moderate lipophilicity (LogP = 3.45) [2] also facilitates formulation for in vivo studies, supporting target validation efforts in PDE10A-expressing striatal medium spiny neurons.

Polypharmacological Profiling of Sigma-1/Histamine Receptor Crosstalk

Investigators exploring functional interactions between sigma-1 receptors and histaminergic GPCRs (H3R/H4R) should utilize this compound as a unique chemical tool [1][2]. Its balanced engagement of H3R (Kd = 1.35 nM), H4R (Kd = 31 nM), and sigma-1 (Ki = 141 nM) [3] provides a polypharmacological fingerprint not replicated by other benzylpiperidine benzamides. This enables studies of receptor crosstalk mechanisms in immune cells (H4R) or CNS tissues (H3R/sigma-1) without the need for multiple single-target compounds, reducing experimental variability and simplifying complex pharmacological dissection of interrelated signaling networks.

Dual Cholinesterase Inhibitor Scaffold Optimization

Medicinal chemistry teams pursuing balanced acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition for Alzheimer's disease research can employ this compound as a starting scaffold [1]. Its modest dual inhibitory activity (AChE IC50 = 5.90 μM; BuChE IC50 = 6.76 μM) [2] provides a validated chemical starting point for structure-activity relationship (SAR) expansion to improve potency while maintaining the balanced dual inhibition profile. This is particularly valuable for laboratories seeking to develop next-generation cholinesterase modulators that address both AChE and BuChE-mediated acetylcholine hydrolysis, a strategy with potential advantages over selective AChE inhibitors in certain patient populations [3].

Quote Request

Request a Quote for N-(1-benzyl-4-piperidinyl)-4-isopropoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.